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molecular formula C7H4BrFO B104081 2-Bromo-6-fluorobenzaldehyde CAS No. 360575-28-6

2-Bromo-6-fluorobenzaldehyde

Cat. No. B104081
M. Wt: 203.01 g/mol
InChI Key: PJNILWKRAKKEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476297B2

Procedure details

A solution of diisopropylamine (7.9 mL, 55 mmol) in anhydrous tetrahydrofuran (70 mL) cooled to 0° C. was treated dropwise with butyllithium (1.6 M in hexanes, 34.9 mL, 56 mmol). The mixture was stirred at 0° C. for 15 min, then it was cooled to −78° C., and 1-bromo-3-fluoro-benzene (6.1 mL, 56 mmol) was added over 10 min. The mixture was stirred at −78° C. for 1 h, then anhydrous N,N-dimethylformamide (4.9 mL, 64 mmol) was added dropwise over 5 min. The mixture was stirred for another 20 min, then acetic acid (8 mL) and water (180 mL) were added, warmed up to RT, and extracted with ethyl acetate (2×175 mL). The combined organic layers were washed with water (2×75 mL), brine (100 mL), dried over anhydrous sodium sulfate, and concentrated to yield the crude product which was purified by silica gel chromatography (20-30% EtOAc in hexanes) to give 2-bromo-6-fluorobenzaldehyde as a pale yellow solid. MS (ESI, pos. ion) m/z: 204 (M+1).
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
34.9 mL
Type
reactant
Reaction Step Two
Quantity
6.1 mL
Type
reactant
Reaction Step Three
Quantity
4.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Five
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=1.CN(C)[CH:23]=[O:24]>O1CCCC1.O.C(O)(=O)C>[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=1[CH:23]=[O:24]

Inputs

Step One
Name
Quantity
7.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
34.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
6.1 mL
Type
reactant
Smiles
BrC1=CC(=CC=C1)F
Step Four
Name
Quantity
4.9 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
180 mL
Type
solvent
Smiles
O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to −78° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for another 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×175 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×75 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (20-30% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C=O)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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